Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate
Description
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate (CAS: 2340294-42-8) is a β-keto ester derivative featuring a 2-methylpyrimidin-5-yl substituent. Its molecular formula is C₁₀H₁₂N₂O₃, with a molecular weight of 208.21 g/mol . This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of heterocyclic scaffolds for pharmaceuticals, agrochemicals, and materials science. The pyrimidine ring confers unique electronic and steric properties, enabling reactivity in cyclocondensation, nucleophilic substitution, and cross-coupling reactions.
Properties
Molecular Formula |
C10H12N2O3 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate |
InChI |
InChI=1S/C10H12N2O3/c1-3-15-10(14)4-9(13)8-5-11-7(2)12-6-8/h5-6H,3-4H2,1-2H3 |
InChI Key |
CPMZFGSPBWICDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC(=O)C1=CN=C(N=C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate typically involves the condensation of 2-methylpyrimidine-5-carboxylic acid with ethyl acetoacetate. The reaction is usually carried out in the presence of a suitable catalyst, such as piperidine, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the pyrimidine ring to a dihydropyrimidine.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or dihydropyrimidines.
Scientific Research Applications
Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(2-methylpyrimidin-5-yl)-3-oxopropanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Pyrimidine-Based Derivatives
Key Differences :
Pyridine-Based Derivatives
Key Differences :
Phenyl and Substituted Phenyl Derivatives
Key Differences :
- Halogenated derivatives (e.g., 306.10 g/mol) exhibit higher lipophilicity, enhancing membrane permeability in drug candidates . Fluorinated analogs (228.19 g/mol) combine metabolic stability with improved binding affinity in CNS-targeting molecules .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
